molecular formula C21H14N2O4 B2974696 N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide CAS No. 683235-32-7

N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide

Cat. No.: B2974696
CAS No.: 683235-32-7
M. Wt: 358.353
InChI Key: WAYWVBMRRVHQKF-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide is a compound characterized by the presence of an isoindoline-1,3-dione moiety and a phenoxybenzamide group.

Biochemical Analysis

Biochemical Properties

N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with the enzyme indoleamine 2,3-dioxygenase (IDO1), where it acts as an inhibitor This interaction is significant because IDO1 is involved in the catabolism of tryptophan, a pathway that can influence immune responses and cancer progression

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in immune regulation and cancer cell proliferation . By inhibiting IDO1, the compound can alter tryptophan metabolism, leading to changes in gene expression and cellular metabolism. This can result in the suppression of tumor growth and modulation of immune cell activity, making it a promising candidate for therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of IDO1, inhibiting its enzymatic activity . This inhibition prevents the conversion of tryptophan to kynurenine, a metabolite involved in immune suppression. Additionally, the compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits IDO1 without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and immune suppression have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to tryptophan catabolism. By inhibiting IDO1, the compound affects the kynurenine pathway, leading to altered levels of tryptophan and its metabolites This can influence various physiological processes, including immune responses and neurotransmitter synthesis

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound is likely to be distributed to tissues where IDO1 is highly expressed, such as the liver and immune organs. Its localization and accumulation in these tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, primarily in the cytoplasm where IDO1 is active . The compound’s activity may be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another common method involves the reaction of phthalic anhydride with phenylethylamine under solventless conditions, which is both efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts such as SiO2-tpy-Nb can enhance the yield and efficiency of the reaction . Additionally, green chemistry approaches are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups attached to the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide stands out due to its unique combination of the isoindoline-1,3-dione and phenoxybenzamide moieties, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-19(22-14-9-10-17-18(12-14)21(26)23-20(17)25)13-5-4-8-16(11-13)27-15-6-2-1-3-7-15/h1-12H,(H,22,24)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYWVBMRRVHQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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